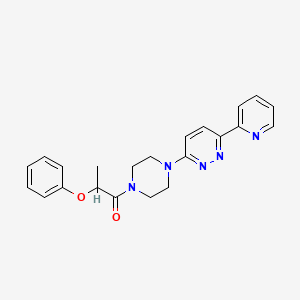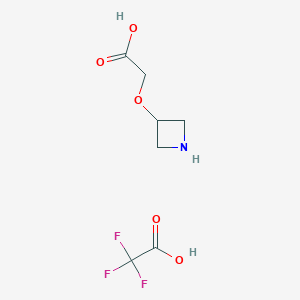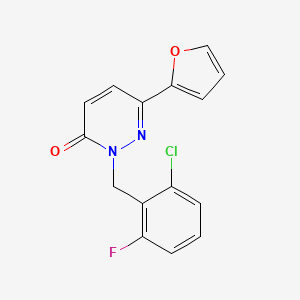
2-Phenoxy-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Phenoxy-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains several functional groups and rings, including a phenoxy group, a pyridazinyl group, and a piperazinyl group . These groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenoxy group, a pyridazinyl group, and a piperazinyl group. These groups could potentially allow for various interactions with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of its functional groups. For instance, the piperazine ring might undergo reactions at the nitrogen atoms, and the phenoxy group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms might increase its polarity, potentially affecting its solubility in various solvents .Applications De Recherche Scientifique
Pharmacology: Analgesic Development
The pharmacological application of this compound could be in the development of analgesics. Pyridazinone derivatives have shown promise as pain relievers due to their analgesic and anti-inflammatory properties . This compound could be synthesized and tested for its ability to alleviate pain in various models.
Biochemistry: Peptide Derivatization
In biochemistry, the compound could serve as a derivatization reagent for peptides. Derivatization can enhance the detection and quantification of peptides in complex biological samples. The piperazine moiety within the compound could be used to modify carboxyl groups on peptides, aiding in their analysis .
Organic Chemistry: Synthesis of Heterocyclic Compounds
Organic chemists could utilize this compound in the synthesis of new heterocyclic compounds. The pyridazinone core is a versatile scaffold that can be functionalized to create a wide array of heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals .
Materials Science: Gas Adsorption Materials
In materials science, the compound’s structural features could be harnessed to create materials with selective gas adsorption properties. For instance, its rigid framework might be used to develop porous materials that selectively adsorb carbon dioxide, which is valuable for environmental applications .
Chemical Biology: Antimicrobial Activity
Finally, in chemical biology, the compound could be investigated for its antimicrobial activity. Pyridazinone derivatives have been known to exhibit antimicrobial properties, and this compound could be part of studies aimed at finding new agents to combat resistant bacterial strains .
Mécanisme D'action
Target of Action
Pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and exhibit various physiological effects .
Mode of Action
Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazinone derivatives have been shown to interact with various biochemical pathways, leading to a range of physiological effects .
Pharmacokinetics
One pyridazinone derivative has been reported to have high oral bioavailability , which might suggest similar properties for this compound.
Result of Action
Pyridazinone derivatives have been shown to possess a wide range of anticipated biological properties .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-phenoxy-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-17(29-18-7-3-2-4-8-18)22(28)27-15-13-26(14-16-27)21-11-10-20(24-25-21)19-9-5-6-12-23-19/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIAXVMPLIKWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=N3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide](/img/structure/B2865084.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide](/img/structure/B2865094.png)

![2,4,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B2865096.png)
![ethyl N-{2-({[(4-chlorobenzyl)oxy]imino}methyl)-3-[(ethoxycarbonyl)amino]-3-oxopropanoyl}carbamate](/img/structure/B2865097.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2865100.png)
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2865101.png)
![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)(methyl)amine](/img/structure/B2865102.png)
![2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide](/img/structure/B2865103.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2865104.png)

